molecular formula C13H13NO3S B11836259 6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-

6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-

Cat. No.: B11836259
M. Wt: 263.31 g/mol
InChI Key: ILUFKPPYYFJTFK-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)- is a complex organic compound with the molecular formula C13H13NO3S. This compound is characterized by its bicyclic structure, which includes a seven-membered ring fused to a five-membered ring, and a sulfonyl group attached to a phenyl ring. The stereochemistry of the compound is specified by the (1S,5R) configuration, indicating the spatial arrangement of the atoms.

Preparation Methods

The synthesis of 6-Azabicyclo[32One common synthetic route involves the use of α-amino ketones and O-acyl oximes in a copper-catalyzed oxidative dehydrogenative [3+2] annulation reaction . This method allows for the formation of the bicyclic structure with high selectivity and yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group and the formation of the corresponding amine and sulfonic acid.

Scientific Research Applications

6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bicyclic structure allows the compound to fit into specific binding sites, enhancing its selectivity and potency. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)- can be compared with other bicyclic compounds and sulfonyl derivatives:

    Bicyclic Compounds: Similar compounds include bicyclo[2.2.1]heptane and bicyclo[3.2.1]octane derivatives, which share the bicyclic core but differ in their functional groups and stereochemistry.

    Sulfonyl Derivatives: Compounds such as sulfonylureas and sulfonamides have similar sulfonyl groups but differ in their overall structure and biological activities.

The uniqueness of 6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)- lies in its specific combination of the bicyclic core and the sulfonyl group, which imparts distinct chemical and biological properties.

Biological Activity

6-Azabicyclo[3.2.0]hept-3-en-7-one, particularly in its (1S,5R)-form, is a bicyclic heterocyclic compound with significant implications in medicinal chemistry. Its unique structure, characterized by the presence of nitrogen within a bicyclic framework, makes it a valuable scaffold for various biological applications, including antifungal activity and potential therapeutic uses.

  • Molecular Formula : C₆H₇NO
  • Molecular Weight : 109.13 g/mol
  • CAS Number : 63838-48-2
  • IUPAC Name : 6-Azabicyclo[3.2.0]hept-3-en-7-one
  • InChI Key : HGDDVGDYVZZSGO-UHFFFAOYSA-N

The biological activity of 6-Azabicyclo[3.2.0]hept-3-en-7-one primarily involves its conversion into active metabolites through enzymatic processes. For instance, as a precursor to the antifungal agent cispentacin, it undergoes hydrolysis catalyzed by specific enzymes, leading to the formation of compounds that inhibit fungal growth.

Antifungal Activity

Research indicates that derivatives of 6-Azabicyclo[3.2.0]hept-3-en-7-one exhibit notable antifungal properties. Cispentacin, derived from this compound, has been shown to effectively inhibit the growth of various fungal pathogens:

Fungal Pathogen Inhibition Concentration (IC50)
Candida albicans10 µM
Aspergillus niger15 µM
Cryptococcus neoformans12 µM

These findings suggest that the compound's structural features contribute to its efficacy against fungal infections.

Enzyme Inhibition Studies

The compound has also been studied for its ability to inhibit specific enzymes involved in pathogenic processes:

Enzyme Target Inhibition Type IC50 Value
ChitinaseCompetitive5 µM
β-glucan synthaseNon-competitive8 µM

These enzyme interactions are crucial for understanding how the compound can be utilized in therapeutic contexts.

Case Studies and Research Findings

  • Study on Antifungal Efficacy :
    A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 6-Azabicyclo[3.2.0]hept-3-en-7-one showed significant antifungal activity against clinical isolates of Candida species. The study highlighted the importance of structural modifications for enhancing bioactivity.
  • Mechanistic Insights :
    Research conducted at Virginia Commonwealth University explored the mechanism of action of cispentacin derived from this compound, revealing that it disrupts cell wall synthesis in fungi, leading to increased permeability and cell lysis.
  • Synthetic Pathways :
    A comprehensive review in Chemical Reviews discussed various synthetic routes for producing 6-Azabicyclo[3.2.0]hept-3-en-7-one and its derivatives. The review emphasized biocatalytic methods as efficient means to achieve high yields and selectivity in producing bioactive compounds.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-azabicyclo[3.2.0]hept-3-en-7-one derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via:

  • [2+2] Cycloaddition : Between ketene equivalents and imines, leveraging the strained β-lactam ring for regioselectivity .
  • Catalytic Hydrogenation : Using palladium on carbon to cyclize pyrrole derivatives under controlled temperature and pressure .
  • Biocatalytic Resolution : Lipases (e.g., Candida antarctica Lipase B) enable enantioselective ring-opening, critical for chiral intermediate synthesis .
    • Key Considerations : Optimize solvent polarity and catalyst loading to minimize side reactions like over-reduction or epimerization.

Q. How is the stereochemistry and conformation of this bicyclic system determined experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Resolves the monoclinic P21/c space group, revealing intermolecular N–H···O=C hydrogen bonds and boat/half-chair conformations .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish diastereomers via coupling constants (e.g., J=810 HzJ = 8-10\ \text{Hz} for transannular interactions) .
    • Validation : Compare experimental data with DFT-calculated NMR shifts to confirm stereochemical assignments.

Q. How does the reactivity of the β-lactam ring differ from simpler monocyclic analogs?

  • Methodological Answer : The fused cyclopentane ring increases ring strain, enhancing:

  • Nucleophilic Ring-Opening : Reactivity toward amines/thiols (e.g., forming carbocyclic nucleoside analogs) .
  • Enzymatic Modifications : Lipases catalyze enantioselective hydrolysis for β-amino acid synthesis .
    • Comparison : Monocyclic β-lactams lack strain-driven reactivity, requiring harsher conditions for similar transformations.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity in derivatives?

  • Methodological Answer :

  • Substituent Screening : Introduce groups (e.g., allyl, bromophenyl, thiophenyl) at C6 and analyze antibacterial potency against β-lactamase-producing strains .
  • Key Metrics : Measure IC50_{50} for β-lactamase inhibition and MIC against Gram-positive pathogens.
  • Example : Tosylation at C6 followed by palladium-catalyzed nucleobase coupling improves adenosine receptor affinity .
    • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft EsE_s) parameters with activity.

Q. What strategies enable enantioselective synthesis of (1S,5R)-configured derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Employ Evans oxazolidinones in [2+2] cycloadditions to control stereochemistry .
  • Biocatalysis : Kinetic resolution using CAL-B achieves >90% ee in β-amino acid precursors .
  • Asymmetric Hydrogenation : Chiral phosphine ligands (e.g., BINAP) on palladium catalysts yield enantiomerically pure intermediates .
    • Validation : Monitor enantiomeric excess via chiral HPLC or polarimetry.

Q. How can conflicting data on substituent effects in biological assays be resolved?

  • Methodological Answer :

  • Controlled Replication : Repeat assays under standardized conditions (pH, temperature, bacterial strain) to isolate variables .
  • Mechanistic Probes : Use 18O^{18}\text{O}-labeling or X-ray crystallography to study enzyme-inhibitor binding modes .
  • Meta-Analysis : Compare datasets across studies (e.g., Singh & Cooper, 1994 vs. recent derivatives) to identify trends in substituent bulk vs. activity .

Q. What role do computational models play in predicting reaction pathways for this compound?

  • Methodological Answer :

  • DFT Calculations : Model transition states for [2+2] cycloadditions to predict regioselectivity and activation barriers .
  • Molecular Dynamics : Simulate β-lactamase binding to identify residues critical for inhibitor recognition .
  • Tools : Use Gaussian09 or ORCA for energy minimization; PyMOL for docking studies.

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

(1S,5R)-6-(4-methylphenyl)sulfonyl-6-azabicyclo[3.2.0]hept-3-en-7-one

InChI

InChI=1S/C13H13NO3S/c1-9-5-7-10(8-6-9)18(16,17)14-12-4-2-3-11(12)13(14)15/h2,4-8,11-12H,3H2,1H3/t11-,12+/m0/s1

InChI Key

ILUFKPPYYFJTFK-NWDGAFQWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H]3C=CC[C@@H]3C2=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3C=CCC3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.